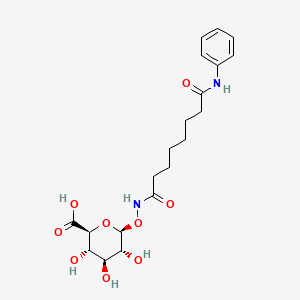
伏立诺他-O-葡糖醛酸苷
描述
Vorinostat-o-glucuronide is a metabolite of vorinostat, a histone deacetylase inhibitor. Vorinostat is primarily used in the treatment of cutaneous T-cell lymphoma. The glucuronidation of vorinostat results in the formation of vorinostat-o-glucuronide, which is pharmacologically inactive .
科学研究应用
Vorinostat-o-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its formation and subsequent metabolism provide insights into the biotransformation of vorinostat and the role of glucuronidation in drug clearance . Research applications include:
Pharmacokinetic Studies: Understanding the metabolism and elimination of vorinostat.
Drug Interaction Studies: Investigating potential interactions with other drugs that may affect glucuronidation pathways.
作用机制
Target of Action
Vorinostat primarily targets histone deacetylases HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in gene transcription and cell signaling pathways . They catalyze the removal of acetyl groups from the lysine residues of histone proteins .
Mode of Action
Vorinostat inhibits the enzymatic activity of histone deacetylases at nanomolar concentrations . It binds to the active site of these enzymes and acts as a chelator for zinc ions also found in the active site .
Biochemical Pathways
The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . The inhibition of histone deacetylases by Vorinostat results in the accumulation of acetylated histones and acetylated proteins, including transcription factors crucial for the expression of genes needed to induce cell differentiation .
Pharmacokinetics
Vorinostat exhibits dose-proportional pharmacokinetics and a modest food effect . Its metabolism involves hepatic glucuronidation and β-oxidation . The metabolites of Vorinostat include Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid, both of which are pharmacologically inactive . The elimination half-life of Vorinostat and its glucuronide metabolite is approximately 2 hours .
Result of Action
The inhibition of histone deacetylases by Vorinostat leads to changes in gene transcription and cell signaling, potentially leading to a malignant phenotype . Clinical activity has been demonstrated in patients with a variety of malignancies, including cutaneous T-cell lymphoma (CTCL) .
Action Environment
The clinical pharmacology profile of Vorinostat is favorable, and there appear to be no major differences in the pharmacokinetics of Vorinostat in special populations, including varying demographics and hepatic dysfunction . Environmental factors that could influence Vorinostat’s action, efficacy, and stability include the patient’s diet (due to the modest food effect) and liver function (due to the role of hepatic glucuronidation in Vorinostat’s metabolism) .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of vorinostat-o-glucuronide involves the glucuronidation of vorinostat. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the addition of glucuronic acid to vorinostat .
Industrial Production Methods: Industrial production of vorinostat-o-glucuronide is not commonly practiced due to its status as a metabolite rather than a primary therapeutic agent. the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to study its pharmacokinetics and metabolism .
化学反应分析
Types of Reactions: Vorinostat-o-glucuronide primarily undergoes hydrolysis and β-oxidation. These reactions further metabolize the compound into inactive forms .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, often facilitated by enzymes such as esterases.
β-oxidation: This process typically occurs in the mitochondria, involving enzymes that catalyze the breakdown of fatty acids.
Major Products Formed: The major products formed from the metabolism of vorinostat-o-glucuronide include 4-anilino-4-oxobutanoic acid, which is also pharmacologically inactive .
相似化合物的比较
Belinostat: Another histone deacetylase inhibitor with similar pharmacological properties but different metabolic pathways.
Panobinostat: A more potent histone deacetylase inhibitor with broader activity against various histone deacetylase isoforms.
Uniqueness: Vorinostat-o-glucuronide is unique in its specific formation through the glucuronidation of vorinostat. This metabolic pathway is crucial for the drug’s clearance and helps in understanding the pharmacokinetics of vorinostat .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZHORDQQELAH-JNIAIEOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863456-50-2 | |
| Record name | Vorinostat-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VORINOSTAT-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Vorinostat-O-glucuronide in the context of Vorinostat treatment?
A1: Vorinostat-O-glucuronide is a metabolite of the anti-cancer drug Vorinostat. It is formed through glucuronidation, a metabolic process where a glucuronic acid molecule is attached to Vorinostat, primarily by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) []. This process generally makes the drug molecule more water-soluble and easier for the body to excrete. The study found that individuals with a specific genetic variation (UGT2B17*2 homozygotes) have reduced UGT2B17 enzyme activity, leading to lower levels of Vorinostat-O-glucuronide and potentially higher levels of active Vorinostat in the body []. This difference in metabolism could explain the observed variations in drug efficacy and toxicity among patients with different UGT2B17 genotypes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


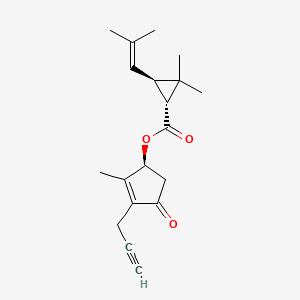
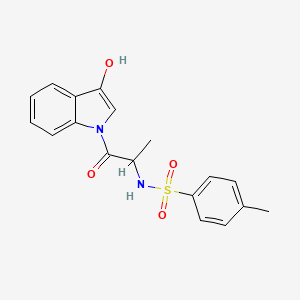
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)
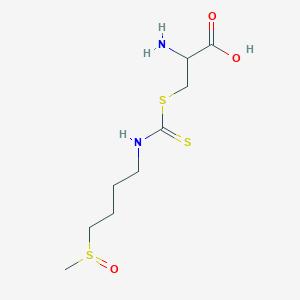
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)
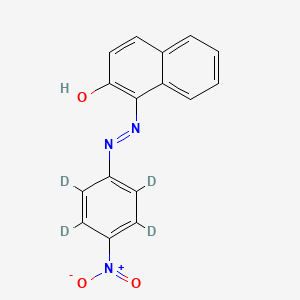
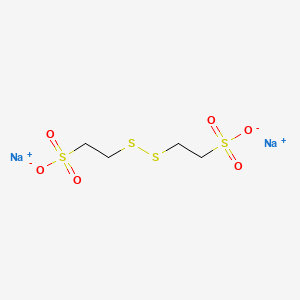
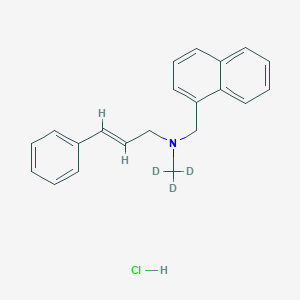
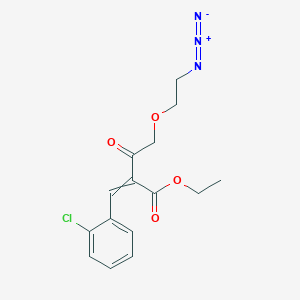
![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)
